Superior In Vitro Potency Against Gram-Positive Panel Compared to Vancomycin
MGB-BP-3 demonstrates a significantly broader and more potent activity profile against a panel of 56 Gram-positive bacterial isolates compared to the standard-of-care antibiotic vancomycin. At a concentration of 0.5 mg/L, MGB-BP-3 inhibited 86.5% of the isolates, whereas vancomycin inhibited only 43.4% of the same panel at the same concentration . This indicates a superior in vitro potency and broader coverage for MGB-BP-3 against clinically relevant Gram-positive pathogens.
| Evidence Dimension | In vitro inhibition of Gram-positive bacterial isolates |
|---|---|
| Target Compound Data | 86.5% inhibition at 0.5 mg/L |
| Comparator Or Baseline | Vancomycin: 43.4% inhibition at 0.5 mg/L |
| Quantified Difference | MGB-BP-3 inhibited 43.1% more isolates (a 99.3% relative increase) |
| Conditions | A panel of 56 Gram-positive bacterial isolates. |
Why This Matters
This superior coverage against a diverse panel, including multi-resistant strains, positions MGB-BP-3 as a more effective empirical therapy option where broad Gram-positive coverage is critical.
